molecular formula C13H13N5 B4708375 5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE

5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE

Cat. No.: B4708375
M. Wt: 239.28 g/mol
InChI Key: UIECMTFRSREQBW-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic synthesis. One common method includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine oxides, while reduction may produce various reduced derivatives.

Scientific Research Applications

5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Chemical Research: Employed in the synthesis of novel compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern and the presence of both pyridyl and pyrrolo[2,3-d]pyrimidine moieties

Properties

IUPAC Name

5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-8-9(2)18(10-4-3-5-15-6-10)13-11(8)12(14)16-7-17-13/h3-7H,1-2H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIECMTFRSREQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
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5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
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5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
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Reactant of Route 5
5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
Reactant of Route 6
5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE

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